Benzo[b]thiophene-5-sulfonyl chloride

Catalog No.
S1531606
CAS No.
128852-05-1
M.F
C8H5ClO2S2
M. Wt
232.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]thiophene-5-sulfonyl chloride

CAS Number

128852-05-1

Product Name

Benzo[b]thiophene-5-sulfonyl chloride

IUPAC Name

1-benzothiophene-5-sulfonyl chloride

Molecular Formula

C8H5ClO2S2

Molecular Weight

232.7 g/mol

InChI

InChI=1S/C8H5ClO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H

InChI Key

GBTJHYDVNAYQMM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CS2)C=C1S(=O)(=O)Cl

Canonical SMILES

C1=CC2=C(C=CS2)C=C1S(=O)(=O)Cl

Synthesis of Pharmaceutical Intermediates:

Benzo[b]thiophene-5-sulfonyl chloride is a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates. Its sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, enabling the introduction of diverse functionalities onto the molecule. This allows for the creation of analogues of known drugs or the development of entirely new drug candidates. For instance, research has shown its application in the synthesis of potential anti-inflammatory agents [].

Exploration in Material Science:

The unique properties of benzo[b]thiophene-5-sulfonyl chloride, including its aromatic character and reactive functional groups, make it an intriguing candidate for material science research. Studies have explored its potential use in the development of novel functional materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) []. The ability to modify the molecule's structure through further reactions allows researchers to fine-tune its properties for specific applications.

Investigation in Medicinal Chemistry:

Beyond its role as a synthetic intermediate, benzo[b]thiophene-5-sulfonyl chloride itself is being investigated for its potential medicinal properties. Studies have explored its activity against various biological targets, including enzymes and receptors, to assess its therapeutic potential for different diseases []. However, further research is necessary to fully understand its mechanism of action and determine its suitability for drug development.

Benzo[b]thiophene-5-sulfonyl chloride is an aromatic sulfonyl chloride derivative of benzo[b]thiophene, characterized by a sulfonyl group (-SO₂Cl) attached to the 5-position of the benzo[b]thiophene ring. This compound is notable for its reactive sulfonyl chloride functional group, which makes it useful in various chemical transformations and applications in organic synthesis. The compound is recognized for its potential in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Electrophilic Aromatic Substitution: The compound can act as an electrophile in reactions with nucleophilic aromatic compounds, leading to the formation of more complex structures.
  • Coupling Reactions: It can be utilized in cross-coupling reactions, such as those involving palladium catalysts, to synthesize various substituted benzo[b]thiophenes and related compounds .

Research has indicated that benzo[b]thiophene derivatives exhibit a range of biological activities. Notably, compounds featuring the benzo[b]thiophene structure have been studied for their:

  • Antitumor Properties: Certain derivatives have shown promise as anticancer agents.
  • Antimicrobial Activity: Some studies suggest that these compounds possess significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: There is evidence that suggests potential anti-inflammatory effects, making them candidates for therapeutic applications .

The synthesis of benzo[b]thiophene-5-sulfonyl chloride can be achieved through several methods:

  • Electrophilic Cyclization: Utilizing alkynyl thioanisoles in the presence of a sulfur electrophile leads to the formation of benzo[b]thiophenes, which can subsequently be converted into their sulfonyl chloride derivatives using thionyl chloride .
  • Direct Chlorination: Benzo[b]thiophene can be treated with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group at the 5-position .
  • Coupling Reactions: The compound can also be synthesized through palladium-catalyzed coupling reactions involving appropriate aryl halides and thiophenes .

Benzo[b]thiophene-5-sulfonyl chloride has several applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are investigated for potential use as drugs due to their biological activities.
  • Material Science: The compound may find applications in developing new materials with specific electronic properties.

Several compounds share structural similarities with benzo[b]thiophene-5-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsNotable Properties
Benzo[b]thiopheneBasic structure without sulfonyl groupFound in various natural products
Benzo[b]thiophene-3-sulfonyl chlorideSulfonyl group at 3-positionExhibits different biological activities
Benzo[b]thiophene-2-carboxylic acidCarboxylic acid functional groupKnown for its role in organic synthesis
5-Chloro-3-methylbenzo[b]thiopheneChlorine and methyl substitutionsOffers different reactivity profiles

Benzo[b]thiophene-5-sulfonyl chloride stands out due to its specific position of the sulfonyl group, which influences its reactivity and biological activity compared to similar compounds.

XLogP3

3.1

Dates

Last modified: 08-15-2023

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